Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
Description
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- is a substituted acetophenone derivative characterized by two acetyloxy (-OAc) groups at the 2- and 4-positions of the phenyl ring. This compound belongs to the hydroxyacetophenone family, where hydroxyl groups are protected as acetyl esters, enhancing stability and modifying solubility for synthetic applications. Structurally, it serves as a scaffold for synthesizing bioactive molecules, pharmaceuticals, and specialty polymers. Key properties include a molecular formula of C₁₄H₁₄O₅ (exact mass: 262.0844 g/mol) and a polar surface area (PSA) of 69.67 Ų, influencing its reactivity and interaction with biological targets .
Properties
CAS No. |
72712-19-7 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(4-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)11-5-4-10(16-8(2)14)6-12(11)17-9(3)15/h4-6H,1-3H3 |
InChI Key |
FKSHOQTWUWCWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- typically involves the acetylation of a phenolic compound. One common method includes the reaction of 2,4-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Acetyloxy vs. Benzyloxy: Acetyl groups (OAc) offer easier deprotection under mild acidic/basic conditions compared to benzyloxy (OBz), which requires harsher hydrogenolysis .
- Fluorinated Substituents : Difluoromethoxy (-OCHF₂) groups improve lipid solubility and bioavailability, making them favorable in drug design .
- Chloroethylamino Groups: These substituents confer alkylating activity, useful in chemotherapy agents but associated with higher toxicity .
Key Observations :
- Synthesis Challenges : Bulky substituents (e.g., diphenylmethyl) reduce reaction yields due to steric hindrance .
- Thermal Stability : Predicted high boiling points (~550°C) for acetylated derivatives suggest suitability for high-temperature processes .
Reactivity and Functionalization
Acetyloxy groups in Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- undergo hydrolysis to yield hydroxyl groups, enabling further functionalization. Comparatively:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
